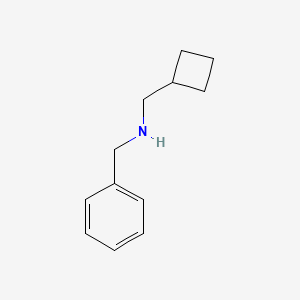

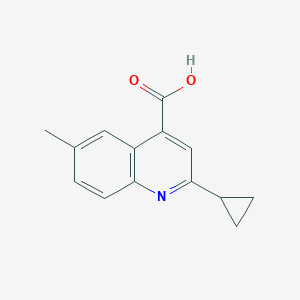

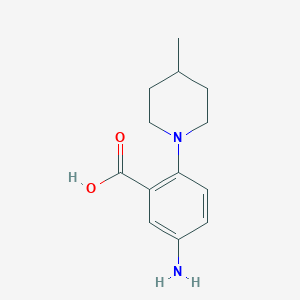

![molecular formula C17H20BrNO2 B1270991 (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 133344-77-1](/img/structure/B1270991.png)

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine" is a chemical of interest in the field of drug discovery and pharmacological research. While the exact compound is not directly mentioned in the provided papers, several related compounds with similar structural features have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of brominated aromatic amines with various aldehydes or ketones. For instance, the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was achieved by reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde . Similarly, the synthesis of other brominated benzylamine derivatives, as mentioned in the abstracts, typically involves condensation reactions and is characterized by spectral techniques . These methods could potentially be adapted for the synthesis of "(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine."

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction analysis, which reveals the 3D molecular structure and intermolecular interactions . For example, in the case of the compound mentioned in Abstract 1, molecules are linked via pairs of N—H⋯N hydrogen bonds, forming inversion dimers . Such structural analyses are crucial for understanding the stability and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of brominated benzylamine derivatives can be inferred from their interactions in the crystal structure. Hydrogen bonding is a common interaction, as seen with the N—H⋯N and N—H⋯S hydrogen bonds in the compounds from Abstracts 1 and 2, respectively . These interactions can influence the reactivity of the compounds in further chemical reactions, such as substitution or addition reactions that are typical for aromatic amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives can be deduced from their synthesis and molecular structure. The presence of bromine suggests that these compounds are likely to be heavier and more polar than their non-brominated counterparts. The gas chromatographic separations indicate that the substituents on the aromatic ring can affect the volatility and separation behavior of these compounds . Additionally, the vapor phase infrared spectra provide information on the substitution pattern of the methoxy groups, which is essential for determining the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine and its derivatives have been synthesized and structurally analyzed in various studies, emphasizing the structural requirements and modifications to influence the functional activity of these compounds. For instance, the synthesis of novel 4-thio-substituted derivatives of this compound has been explored to understand the structure–activity relationships, highlighting the importance of the 4-substituent in controlling functional activity (Trachsel, 2003).

Cytotoxic and Antimicrobial Properties

The cytotoxic activity of carboxamide derivatives of these compounds has been investigated, revealing potent cytotoxicity against various cell lines, including murine leukemia and human leukemia cells (Deady et al., 2003). Additionally, antimicrobial activities of novel derivatives have been studied, indicating potential applications in combating microbial infections (Kaneria et al., 2016).

Inhibition of Human Cytosolic Carbonic Anhydrase

The inhibitory effects of synthesized bromophenols, including derivatives of (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, on human cytosolic carbonic anhydrase II have been explored. These studies provide insights into the potential use of these compounds in treating various conditions like glaucoma, epilepsy, and osteoporosis, due to their carbonic anhydrase inhibitory capacities (Balaydın et al., 2012).

Protective Group in Carbohydrate Chemistry

The utility of the dimethoxyphenylbenzyl group, a derivative of this compound, as a protecting group for alcohols in carbohydrate chemistry has been investigated. This highlights its significance as an alternative protecting group due to its robustness and effectiveness (Rankin et al., 2013).

Molecular Docking and Antimicrobial Evaluation

Molecular docking studies and antimicrobial evaluations have been conducted on derivatives of this compound, demonstrating their potential in drug development and understanding the molecular interactions at the target sites (Spoorthy et al., 2021).

Encapsulation of Halides

The compound has been studied for its potential in encapsulating halides, providing insights into its applications in molecular recognition and the development of new materials for encapsulation purposes (Lakshminarayanan et al., 2007).

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDBMSQADFKTKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364606 |

Source

|

| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine | |

CAS RN |

133344-77-1 |

Source

|

| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

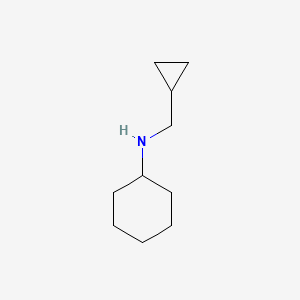

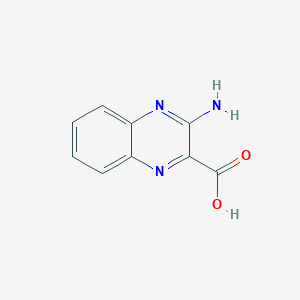

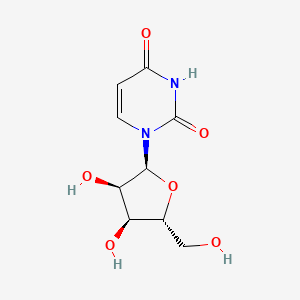

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)